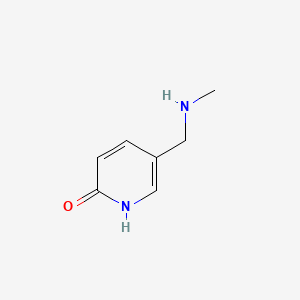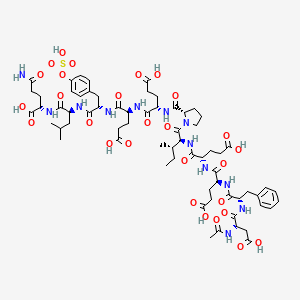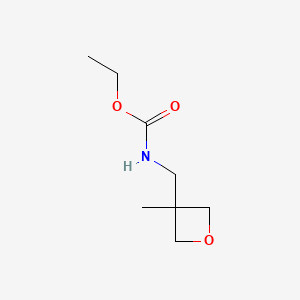
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol, also known as ACBT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACBT is a triol derivative of cyclohexene, and it has been found to exhibit several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol is not fully understood, but it is believed to be related to its ability to inhibit enzymes involved in various cellular processes. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to exhibit several biochemical and physiological effects. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has also been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress. In addition, 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol in lab experiments is its potential therapeutic applications. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to exhibit several potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. Another advantage is its stability, as it can be stored for long periods without degradation. One of the limitations of using 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol in lab experiments is its high cost, as it is a complex compound that requires several reagents for synthesis.
Direcciones Futuras
There are several future directions for the research of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action, as it is not fully understood. Additionally, further research is needed to determine the optimal dosage and administration of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol for therapeutic use.
Métodos De Síntesis
The synthesis of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol is a multi-step process that involves the reaction of cyclohexene with several reagents. The first step involves the oxidation of cyclohexene to cyclohexene oxide, followed by the reaction of cyclohexene oxide with ammonia to form 6-amino-4-cyclohexene-1-ol. The final step involves the reaction of 6-amino-4-cyclohexene-1-ol with periodate to form 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol.
Aplicaciones Científicas De Investigación
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to exhibit several potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. Several studies have shown that 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol can inhibit the growth of cancer cells and induce apoptosis. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(1R,2S,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5+,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJLHDDMNNFKNT-KCDKBNATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]([C@@H]([C@@H]([C@H]1N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)


![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)
